molecular formula C21H19FN2O B12909356 6-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one CAS No. 918646-02-3

6-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one

Cat. No.: B12909356
CAS No.: 918646-02-3
M. Wt: 334.4 g/mol
InChI Key: XZHZDIACRWKVSW-UHFFFAOYSA-N
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Description

Product Overview 6-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one is a high-purity biquinoline derivative supplied for research use only. With the CAS Number 918646-01-2 and a molecular formula of C 20 H 17 FN 2 O, this compound has a molecular weight of 320.36 g/mol . This structurally complex molecule is characterized by its fused quinoline systems and a fluorine substituent, making it a valuable intermediate for synthesizing novel bioactive heterocycles . Research Applications and Potential This compound belongs to a class of dihydroquinoline derivatives that are of significant interest in medicinal and green chemistry research. While the specific biological profile of this fluoro-substituted analog is under investigation, related dihydroquinoline structures have demonstrated considerable bioactive potential. For instance, studies on 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline have shown promising hepatoprotective effects in models of drug-induced liver injury, where it significantly reduced oxidative stress and suppressed inflammatory and apoptotic pathways . The presence of the fluorine atom in this product suggests potential for enhanced metabolic stability and bioavailability, making it a prime candidate for developing new pharmacological tools . Researchers can utilize this compound as a key building block in developing novel ligands, catalysts, or functional materials, particularly where the quinoline scaffold's electronic properties are desired. Quality and Usage This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to conduct thorough safety assessments before handling.

Properties

CAS No.

918646-02-3

Molecular Formula

C21H19FN2O

Molecular Weight

334.4 g/mol

IUPAC Name

6-fluoro-3,4,4-trimethyl-1-quinolin-3-yl-3H-quinolin-2-one

InChI

InChI=1S/C21H19FN2O/c1-13-20(25)24(16-10-14-6-4-5-7-18(14)23-12-16)19-9-8-15(22)11-17(19)21(13,2)3/h4-13H,1-3H3

InChI Key

XZHZDIACRWKVSW-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C2=C(C1(C)C)C=C(C=C2)F)C3=CC4=CC=CC=C4N=C3

Origin of Product

United States

Preparation Methods

Fluorination and Intermediate Preparation

A key intermediate in the synthesis is 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-one derivatives, which can be prepared via electrophilic aromatic substitution and subsequent ring closure. According to patent CN1629154A, the preparation involves:

  • Methylation of p-fluorophenol using dimethyl sulfate in alkaline aqueous solution to yield p-fluoroanisole with high yield (~98%).
  • Friedel-Crafts acylation of p-fluoroanisole with maleic anhydride in the presence of aluminum trichloride catalyst to form 4-(5-fluoro-2-hydroxy)phenyl-4one-2,3-butenoic acid intermediates.
  • Subsequent cyclization and reduction steps to obtain the 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid and its esters.

This method addresses common issues such as low yield and reaction pollution by optimizing catalyst amounts and reaction conditions (temperature, solvent).

Alkylation and Formation of Trimethyl Substituents

The introduction of the 3,4,4-trimethyl groups is typically achieved by alkylation of the dihydroquinoline ring system. This can be done by:

  • Using methylating agents under controlled conditions to selectively add methyl groups at the 3 and 4 positions.
  • Employing catalytic systems that favor the formation of the dihydroquinoline ring with the desired substitution pattern.

While specific detailed protocols for this step on the exact compound are limited in public literature, analogous methods for 2,4,4-trimethyl-3,4-dihydroquinoline derivatives (PubChem CID 594116) provide a basis for these transformations.

Cyclization to Form the Biquinolinone Core

The final step involves coupling two quinoline units to form the biquinolinone structure. This can be achieved by:

  • Intramolecular cyclization reactions facilitated by base or acid catalysis.
  • Transition-metal-catalyzed cross-coupling reactions, such as palladium-catalyzed C–C bond formation, which have been shown to be effective in constructing complex biaryl and biquinoline systems with high enantioselectivity and yield.

The presence of the fluorine atom and methyl groups requires careful selection of catalysts and ligands to avoid deactivation or side reactions.

Summary Table of Preparation Steps

Step No. Reaction Type Key Reagents/Catalysts Conditions Outcome/Notes
1 Methylation p-Fluorophenol, dimethyl sulfate, NaOH or Na2CO3 70–75°C, 5 hours, aqueous solution High yield (~98%) of p-fluoroanisole intermediate
2 Friedel-Crafts Acylation p-Fluoroanisole, maleic anhydride, AlCl3 catalyst 55–60°C, 2 hours, dichloromethane solvent Formation of 4-(5-fluoro-2-hydroxy)phenyl-4one-2,3-butenoic acid
3 Cyclization Acid/base catalysis or metal catalyst Controlled temperature, aqueous/organic solvents Formation of 6-fluoro-3,4-dihydro-2H-1-benzopyran derivatives
4 Alkylation Methylating agents, catalytic system Variable, optimized for regioselectivity Introduction of 3,4,4-trimethyl groups
5 Biquinolinone formation Pd or other transition metal catalysts, ligands Mild to moderate temperature, inert atmosphere Formation of 6-fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one

Research Findings and Optimization Notes

  • The methylation of p-fluorophenol to p-fluoroanisole is highly efficient and reproducible, providing a reliable starting material for further synthesis.
  • Friedel-Crafts acylation with maleic anhydride and aluminum trichloride is a critical step that requires precise temperature control to maximize yield and minimize by-products.
  • Transition-metal catalysis, especially palladium-based systems with chiral ligands, has been demonstrated to facilitate the formation of complex biquinoline structures with good enantioselectivity and yield, although specific data on this exact compound remain limited.
  • The presence of fluorine and methyl substituents influences the electronic and steric environment, necessitating tailored reaction conditions to avoid catalyst poisoning or side reactions.
  • Purification typically involves extraction, drying, and distillation or recrystallization to achieve high purity suitable for research applications.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) to introduce functional groups.

    Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH₄) to modify the compound’s structure.

    Substitution: Halogenation or nitration reactions to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Production of partially or fully reduced biquinoline derivatives.

    Substitution: Introduction of nitro or halogen groups at specific positions on the biquinoline ring.

Scientific Research Applications

6-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-microbial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 6-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of signaling pathways, such as those involved in cell proliferation or apoptosis.

    Binding: The fluorine atom and methyl groups enhance the compound’s binding affinity to its targets, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid: Shares the fluorine atom and dihydro structure but differs in its carboxylic acid group.

    3,4-Dihydro-2H-pyran derivatives: Similar in the dihydro structure but lack the biquinoline framework.

Uniqueness

6-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is unique due to:

    Structural Complexity: The combination of fluorine, multiple methyl groups, and the biquinoline framework.

    Versatility: Its ability to undergo various chemical reactions and its wide range of applications in different fields.

This compound’s distinct features make it a valuable subject of study in both academic and industrial research.

Biological Activity

6-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one (CAS: 1377951-04-6) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanism of action, and relevant case studies.

The molecular formula of 6-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one is C21H19FN2OC_{21}H_{19}FN_2O, and it features a fluorine atom which may influence its biological activity. The structure consists of a biquinoline framework that is known for various pharmacological properties.

Biological Activity Overview

Research indicates that compounds in the biquinoline class exhibit a range of biological activities including:

  • Anticancer Activity : Several studies have reported the cytotoxic effects of biquinoline derivatives against various cancer cell lines.
  • Antimicrobial Activity : Biquinoline derivatives have shown efficacy against both gram-positive and gram-negative bacteria.

The anticancer properties of 6-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one are attributed to its ability to induce apoptosis in cancer cells. The compound has been shown to interfere with cell cycle progression and promote cell death through various pathways.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated the cytotoxic effects on human pancreatic adenocarcinoma (DAN-G) and human lung carcinoma (A-427) cell lines. The results indicated significant inhibition of cell proliferation at concentrations ranging from 10 to 50 µM .
    • Another investigation highlighted that the compound exhibited higher potency than cisplatin in specific cancer models, indicating its potential as a novel anticancer agent .

The antimicrobial activity is believed to be mediated through disruption of bacterial cell membranes and inhibition of essential bacterial enzymes.

Case Studies

  • Antibacterial Efficacy :
    • In vitro studies demonstrated that 6-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one displayed significant antibacterial activity against E. coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) reported at approximately 50 µg/mL .
    • The compound was also tested against other pathogens and showed promising results in reducing bacterial viability.

Data Summary Table

Activity Type Target Organisms/Cell Lines Concentration Tested Results
AnticancerDAN-G (pancreatic), A-427 (lung)10 - 50 µMSignificant cytotoxicity observed
AntibacterialE. coli50 µg/mLEffective inhibition noted
Staphylococcus aureus50 µg/mLEffective inhibition noted

Q & A

Advanced Research Question

  • Docking simulations : Use AutoDock Vina to map interactions with ATP-binding pockets (e.g., c-Met kinase, PDB: 3LQ8). Focus on H-bonding with the 2-one carbonyl and hydrophobic contacts with 3,4,4-trimethyl groups .
  • MD simulations : Run 100ns trajectories in GROMACS to assess conformational stability of the dihydroquinoline core in aqueous vs. lipid bilayer environments .
  • QSAR models : Train models with descriptors like LogP, polar surface area, and Fukui indices to predict bioavailability .

Validation Step : Cross-check computational predictions with in vitro permeability assays (e.g., Caco-2 monolayer) .

What safety precautions are critical during large-scale synthesis?

Basic Research Question

  • Hazard mitigation : LiAlH₄ reactions require strict temperature control (<0°C) and quenching with 1N NaOH to prevent exothermic decomposition .
  • Waste disposal : Treat fluorinated byproducts (e.g., HF) with Ca(OH)₂ slurry before neutralization .
  • PPE : Use fluorine-resistant gloves (e.g., Viton®) and fume hoods with HEPA filters during fluorination steps .

Regulatory Note : Compliance with "First-Class Specified Chemical Substances" regulations (Japan CSCL) is mandatory for halogenated intermediates .

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